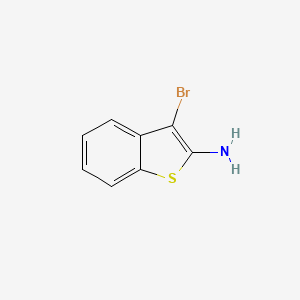

3-Bromo-1-benzothiophen-2-amine

Vue d'ensemble

Description

3-Bromo-1-benzothiophen-2-amine is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 . It is used for research purposes .

Synthesis Analysis

The synthesis of benzothiophene derivatives, which includes this compound, involves the use of aryne intermediates and alkynyl sulfides . The reaction starts with the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Molecular Structure Analysis

The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Copper(I) Iodide-Catalyzed Synthesis : 3-Bromo-1-benzothiophen-2-amine serves as a key intermediate in various synthesis pathways, including the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from thiadiazole derivatives. This process is crucial for developing selective estrogen receptor modulators like Raloxifene and its analogs, highlighting its significance in medicinal chemistry (Petrov, Popova, & Androsov, 2015).

Synthesis of Benzimidazoles : Another application is its use in the synthesis of 1-substituted benzimidazoles through reactions with primary amines under CuI catalysis. This demonstrates its versatility in heterocyclic chemistry, providing moderate to good yields of benzimidazole derivatives, which are important in pharmaceutical research (Lygin & Meijere, 2010).

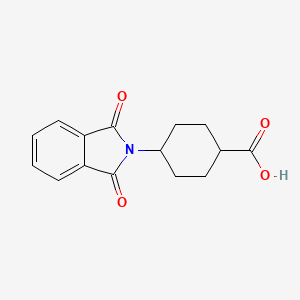

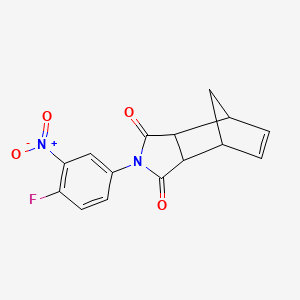

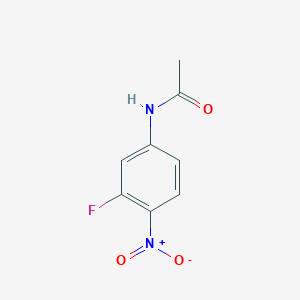

Enantioselective Conjugate Addition : It's also pivotal in enantioselective conjugate addition reactions involving benzothiophen-2-ones and phthalimidoacrylates. This process is effective for synthesizing chiral compounds with potential as α-amino acid derivatives, showcasing its application in the creation of stereochemically complex molecules (Li, Zhang, Feng, & Li, 2017).

Medicinal Chemistry

Plasmodium Falciparum Inhibitors : Bromo-benzothiophene carboxamide derivatives, which can be synthesized from this compound, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase. These compounds are promising candidates for antimalarial drug development, underscoring the chemical's role in addressing global health challenges (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Materials Science

Synthesis of Luminescent Polymers : The compound is used in the synthesis of luminescent covalent-organic polymers (COPs), which exhibit high sensitivity and fast response to nitroaromatic explosives. This application highlights its potential in security and environmental monitoring, where detecting hazardous substances is crucial (Xiang & Cao, 2012).

Mécanisme D'action

Target of Action

Benzothiophene derivatives have been reported to exhibit potent and broad-spectrum cytotoxic activity .

Mode of Action

Benzothiophene derivatives have been shown to interact with various cellular targets, leading to significant disruptions in cell cycle profiles .

Biochemical Pathways

Benzothiophene derivatives have been associated with alterations in cell cycle progression and the induction of apoptosis .

Result of Action

Benzothiophene derivatives have been shown to induce time-dependent increases in early and late apoptotic and necrotic cell populations .

Safety and Hazards

The safety data sheet for a similar compound, 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Benzothiophene derivatives, including 3-Bromo-1-benzothiophen-2-amine, have been the focus of recent research due to their biological activities and potential applications as drugs . For example, a complex benzofuran derivative was constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Propriétés

IUPAC Name |

3-bromo-1-benzothiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZXBGDQHSBQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

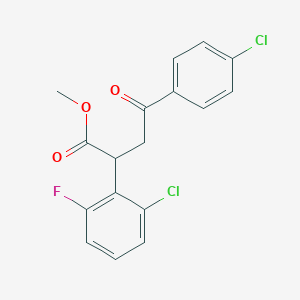

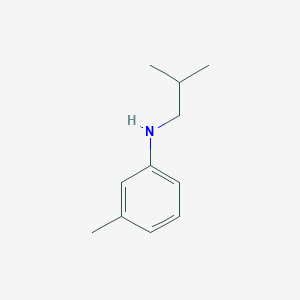

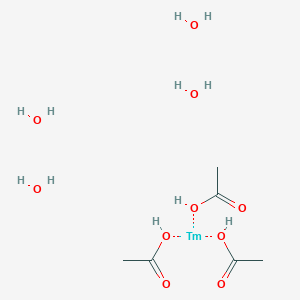

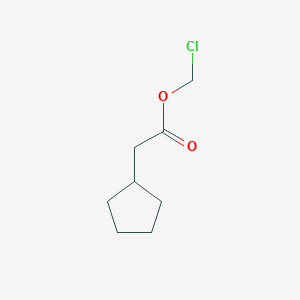

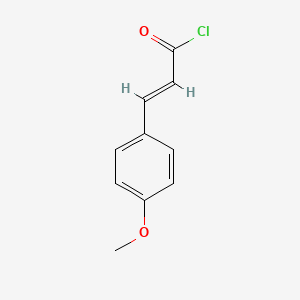

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B3130723.png)

![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate](/img/structure/B3130786.png)